1-(4-(Morpholinomethyl)phenyl)ethanone
Overview
Description
1-(4-(Morpholinomethyl)phenyl)ethanone is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a morpholine ring attached to a phenyl group via a methylene bridge, which is further connected to an ethanone group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-(Morpholinomethyl)phenyl)ethanone typically involves the reaction of 4-(chloromethyl)acetophenone with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-(Morpholinomethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-(4-(Morpholinomethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-(Morpholinomethyl)phenyl)ethanone is primarily based on its ability to interact with specific molecular targets and pathways. The morpholine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the phenyl and ethanone groups contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
1-(4-(Morpholinomethyl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Piperidinylmethyl)phenyl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring. This compound may exhibit different biological activities and chemical reactivity.
1-(4-(Pyrrolidinylmethyl)phenyl)ethanone: Contains a pyrrolidine ring, which may affect its pharmacokinetic properties and interaction with molecular targets.
1-(4-(Azepanyl)methyl)phenyl)ethanone: Features an azepane ring, potentially altering its chemical and biological behavior compared to the morpholine-containing compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[4-(morpholin-4-ylmethyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(15)13-4-2-12(3-5-13)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYZKDDYXJZONY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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